molecular formula C10H8N2O4 B1387469 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1105192-25-3

1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B1387469
CAS No.: 1105192-25-3
M. Wt: 220.18 g/mol
InChI Key: XWKMHQDYZBQJCE-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a furan ring attached to a pyridazine ring, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multiple steps, starting with the formation of the furan ring followed by the construction of the pyridazine ring. Common synthetic routes include:

  • Furan Derivative Synthesis: The furan ring can be synthesized from furfural through a series of reactions, including hydrogenation and subsequent functional group modifications.

  • Pyridazine Ring Formation: The pyridazine ring is often formed through cyclization reactions involving appropriate precursors and catalysts.

  • Coupling Reactions: The final step involves coupling the furan derivative with the pyridazine ring, often using reagents like palladium catalysts and ligands to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups within the compound.

  • Substitution: Substitution reactions can introduce different substituents onto the furan or pyridazine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has diverse applications in scientific research, including:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: The compound's derivatives may exhibit biological activity, making them candidates for drug development.

  • Industry: Its unique properties make it useful in the production of materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the derivative and its intended application.

Comparison with Similar Compounds

1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

  • 1-(2-Furylmethyl)-1H-pyrrole: Both compounds contain a furan ring, but the pyridazine ring in the former provides unique chemical properties.

  • 2-Acetylfuran: This compound also contains a furan ring but lacks the pyridazine structure, resulting in different reactivity and applications.

The uniqueness of this compound lies in its combination of the furan and pyridazine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-9-4-3-8(10(14)15)11-12(9)6-7-2-1-5-16-7/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKMHQDYZBQJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=O)C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Reactant of Route 6
1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

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